molecular formula C12H10N2O3S2 B3894616 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 5860-92-4

2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B3894616
CAS RN: 5860-92-4
M. Wt: 294.4 g/mol
InChI Key: KDYSKVJPLKZMGI-UITAMQMPSA-N
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Description

2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid, also known as OTTA, is a thiazolidine-2,4-dione derivative. It is a promising compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism Of Action

2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid's mechanism of action is not fully understood. However, it is believed to act by inhibiting specific enzymes involved in various biological pathways. For example, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been found to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has also been found to inhibit the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.

Biochemical And Physiological Effects

2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has also been found to reduce the levels of advanced glycation end-products, which are involved in the development of diabetic complications. Additionally, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been found to inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid. One area of interest is the development of 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid derivatives with improved solubility and bioavailability. Another area of interest is the study of 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid's effects on specific biological pathways and enzymes. Additionally, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid's potential use as a metal ion chelator could be further explored for the treatment of metal-related diseases. Overall, 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a promising compound with potential applications in various scientific research fields.

Scientific Research Applications

2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities. 2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has also been studied for its potential use as a metal ion chelator, which could have applications in the treatment of metal-related diseases.

properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-7(11(16)17)14-10(15)9(19-12(14)18)5-8-3-2-4-13-6-8/h2-7H,1H3,(H,16,17)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYSKVJPLKZMGI-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416672
Record name AC1NSO8S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

CAS RN

5860-92-4
Record name AC1NSO8S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

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